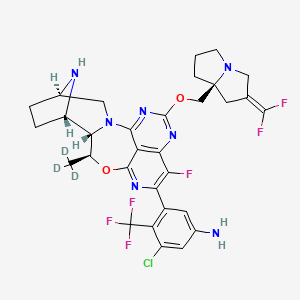
KRASG12D-IN-3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRASG12D-IN-3-d3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer . This compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the aberrant signaling pathways activated by the KRAS G12D mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRASG12D-IN-3-d3 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization . The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions
KRASG12D-IN-3-d3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and stability .
Scientific Research Applications
KRASG12D-IN-3-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
KRASG12D-IN-3-d3 exerts its effects by binding to the KRAS G12D protein, inhibiting its interaction with downstream signaling molecules . This inhibition disrupts the MAPK and PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, sparing wild-type KRAS and minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity and selectivity.
Deuterated Compounds: Compounds with deuterium atoms replacing hydrogen, enhancing stability and bioavailability.
Uniqueness
KRASG12D-IN-3-d3 stands out due to its high specificity for the KRAS G12D mutation, robust anti-tumor activity, and favorable pharmacokinetic properties . Its unique chemical structure allows for effective inhibition of KRAS G12D without affecting other KRAS isoforms .
Properties
Molecular Formula |
C31H30ClF6N7O2 |
|---|---|
Molecular Weight |
685.1 g/mol |
IUPAC Name |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
InChI Key |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
Canonical SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















